N-Me-N-bis(PEG2-propargilo)

Descripción general

Descripción

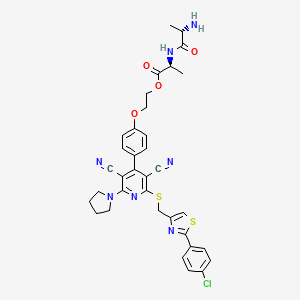

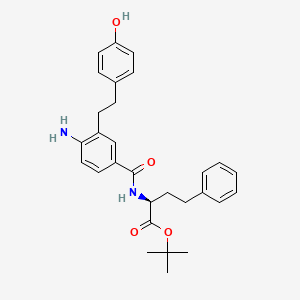

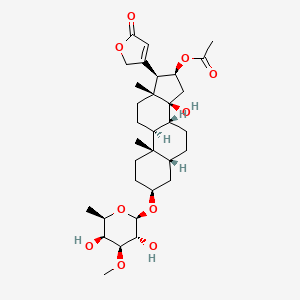

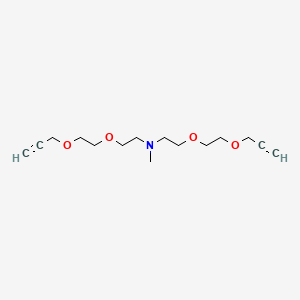

“N-Me-N-bis(PEG2-propargyl)” is a PEG derivative containing two propargyl groups . It is commonly used as a PROTAC linker in the synthesis of PROTACs . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

“N-Me-N-bis(PEG2-propargyl)” is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of “N-Me-N-bis(PEG2-propargyl)” is 283.4 g/mol . Its molecular formula is C15H25NO4 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

The propargyl groups in “N-Me-N-bis(PEG2-propargyl)” can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

“N-Me-N-bis(PEG2-propargyl)” has a molecular weight of 283.36 and a molecular formula of C15H25NO4 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Aplicaciones Científicas De Investigación

Conector PROTAC

“N-Me-N-bis(PEG2-propargilo)” es un conector PROTAC basado en PEG {svg_1} {svg_2}. Los PROTAC (Quimeras de Dirigido a Proteólisis) son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para degradar un objetivo proteico específico {svg_3}. Este compuesto puede utilizarse en la síntesis de PROTAC {svg_4} {svg_5}.

Reactivo de Química Click

“N-Me-N-bis(PEG2-propargilo)” contiene un grupo Alquino y puede sufrir una cicloadición azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos Azida {svg_6}. Esta reacción es una piedra angular de la Química Click, un tipo de reacción química diseñada para generar sustancias de forma rápida y fiable uniendo pequeñas unidades {svg_7}.

Síntesis de Enlaces Triazólicos Estables

Los grupos propargilo en “N-Me-N-bis(PEG2-propargilo)” pueden reaccionar con compuestos o biomoléculas que contienen azida a través de la Química Click azida-alquino catalizada por cobre para producir enlaces triazólicos estables {svg_8} {svg_9} {svg_10}. Los enlaces triazólicos se utilizan en varios campos de investigación debido a su estabilidad y versatilidad {svg_11} {svg_12} {svg_13}.

Aumento de la Solubilidad en Medios Acuosos

El espaciador PEG hidrófilo en “N-Me-N-bis(PEG2-propargilo)” aumenta la solubilidad en medios acuosos {svg_14} {svg_15}. Esta propiedad es particularmente útil en la administración de fármacos, ya que puede mejorar la biodisponibilidad de los agentes terapéuticos {svg_16} {svg_17}.

Desarrollo de Conjugados de Fármacos y Anticuerpos (ADC)

“N-Me-N-bis(PEG2-propargilo)” puede ser útil en el desarrollo de conjugados de fármacos y anticuerpos (ADC) {svg_18}. Los ADC son una clase de terapéuticos que administran fármacos citotóxicos a células específicas a través de anticuerpos, y el uso de “N-Me-N-bis(PEG2-propargilo)” puede ayudar a formar enlaces estables entre el anticuerpo y el fármaco {svg_19}.

Administración de Fármacos

Dadas sus propiedades, “N-Me-N-bis(PEG2-propargilo)” puede utilizarse en la administración de fármacos {svg_20}. La capacidad del compuesto para formar enlaces estables y aumentar la solubilidad puede mejorar la administración de agentes terapéuticos a las células diana {svg_21}.

Mecanismo De Acción

Target of Action

N-Me-N-bis(PEG2-propargyl) is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

N-Me-N-bis(PEG2-propargyl) contains two propargyl groups that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The compound’s role in the synthesis of PROTACs involves the formation of this linkage, which connects the E3 ligase ligand and the target protein ligand .

Biochemical Pathways

The primary biochemical pathway involved in the action of N-Me-N-bis(PEG2-propargyl) is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. When N-Me-N-bis(PEG2-propargyl) is used to synthesize a PROTAC, the resulting compound can induce the degradation of specific target proteins via this pathway .

Pharmacokinetics

It is known that the compound’s hydrophilic polyethylene glycol (peg) spacer increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of N-Me-N-bis(PEG2-propargyl)'s action is the formation of a stable triazole linkage between azide-bearing compounds or biomolecules . When used in the synthesis of PROTACs, this leads to the degradation of the target protein .

Action Environment

The action of N-Me-N-bis(PEG2-propargyl) is influenced by the presence of copper, which is required for the catalyzation of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of its environment .

Safety and Hazards

“N-Me-N-bis(PEG2-propargyl)” should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-Me-N-bis(PEG2-propargyl) interacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making N-Me-N-bis(PEG2-propargyl) a valuable tool in biochemical research .

Cellular Effects

As a component of PROTACs, it plays a crucial role in directing the degradation of specific target proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Me-N-bis(PEG2-propargyl) itself does not exert direct effects at the molecular level. Instead, it serves as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The resulting PROTAC molecule can then recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Temporal Effects in Laboratory Settings

Its role in the formation of stable triazole linkages suggests that it may contribute to the durability and longevity of the PROTACs in which it is incorporated .

Dosage Effects in Animal Models

The effects of N-Me-N-bis(PEG2-propargyl) at different dosages in animal models have not been extensively studied. As a component of PROTACs, its effects would likely depend on the specific target protein and the potency of the E3 ligase ligand .

Metabolic Pathways

Its primary function is to serve as a linker in the synthesis of PROTACs .

Transport and Distribution

As a component of PROTACs, its distribution would likely depend on the properties of the other components of the PROTAC molecule .

Subcellular Localization

As a component of PROTACs, its localization would likely depend on the target protein and the E3 ligase .

Propiedades

IUPAC Name |

N-methyl-2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-4-8-17-12-14-19-10-6-16(3)7-11-20-15-13-18-9-5-2/h1-2H,6-15H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNULRWBMWQMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCC#C)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.